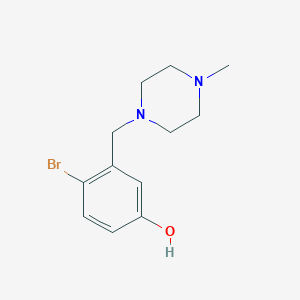
N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-5-methyl-2'-deoxycytidine-3'-N,N-diisopropylmethylphosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite is a complex organic compound used primarily in the field of nucleic acid chemistry. This compound is a derivative of deoxycytidine, a nucleoside component of DNA, and is modified to include various functional groups that enhance its utility in synthetic and analytical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite involves multiple steps, starting from the basic nucleoside, 5-methyl-2’-deoxycytidine. The key steps include:
Protection of the 5’-hydroxyl group: This is typically achieved using dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine.
Introduction of the phosphoramidite group: This involves the reaction of the protected nucleoside with diisopropylaminochlorophosphine in the presence of a base such as tetrazole.
Attachment of the trifluoroacetylamidocaproyl group: This step involves the reaction of the intermediate with 6-trifluoroacetylamidocaproic acid, activated by a coupling reagent like N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) is common to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to a phosphate group using oxidizing agents like iodine in the presence of water.
Substitution: The dimethoxytrityl group can be removed under acidic conditions, such as with trichloroacetic acid, to expose the 5’-hydroxyl group.
Coupling: The compound can couple with other nucleosides or nucleotides in the presence of a coupling agent like tetrazole, forming phosphodiester bonds.
Common Reagents and Conditions
Oxidizing agents: Iodine, water
Acidic conditions: Trichloroacetic acid
Coupling agents: Tetrazole, DIC
Major Products
Oxidation: Formation of the corresponding phosphate derivative
Substitution: Removal of the DMT group to yield the free hydroxyl compound
Coupling: Formation of oligonucleotides
科学的研究の応用
N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite has several applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA-protein interactions and for developing new materials.
Biology: Employed in the creation of probes for detecting specific DNA sequences, aiding in genetic research and diagnostics.
Medicine: Utilized in the development of antisense oligonucleotides for therapeutic purposes, targeting specific mRNA sequences to inhibit gene expression.
Industry: Applied in the production of synthetic genes and in the development of new biotechnological tools.
作用機序
The compound exerts its effects primarily through its incorporation into oligonucleotides. The trifluoroacetylamidocaproyl group enhances the stability and binding affinity of the oligonucleotides to their target sequences. The phosphoramidite group facilitates the formation of phosphodiester bonds, allowing the compound to be integrated into growing DNA chains during synthesis.
類似化合物との比較
Similar Compounds
5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite: Lacks the trifluoroacetylamidocaproyl group, resulting in lower stability and binding affinity.
N(4)-(N-(6-Acetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite: Similar structure but with an acetyl group instead of a trifluoroacetyl group, leading to different chemical properties and reactivity.
Uniqueness
The presence of the trifluoroacetylamidocaproyl group in N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite imparts unique properties such as enhanced stability and binding affinity, making it particularly useful in applications requiring high specificity and robustness.
特性
分子式 |
C48H64F3N6O10P |
|---|---|
分子量 |
973.0 g/mol |
IUPAC名 |
[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[5-methyl-2-oxo-4-[2-[6-[(2,2,2-trifluoroacetyl)amino]hexylideneamino]ethylamino]pyrimidin-1-yl]oxolan-3-yl]oxy-N-tert-butyl-N-propan-2-ylphosphonamidic acid |
InChI |
InChI=1S/C48H64F3N6O10P/c1-32(2)57(46(4,5)6)68(61,62)67-41-39(31-65-47(34-16-12-11-13-17-34,35-18-22-37(63-7)23-19-35)36-20-24-38(64-8)25-21-36)66-43(40(41)58)56-30-33(3)42(55-45(56)60)53-29-28-52-26-14-9-10-15-27-54-44(59)48(49,50)51/h11-13,16-26,30,32,39-41,43,58H,9-10,14-15,27-29,31H2,1-8H3,(H,54,59)(H,61,62)(H,53,55,60) |
InChIキー |
OCLJXEFIQQRKNC-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12073242.png)

![2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12073261.png)
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B12073266.png)



![2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12073294.png)
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)
